1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde
Description
1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ (exact molecular weight: 154.17 g/mol) . It features a pyrazole ring substituted with a methoxymethyl group at the N1 position and an aldehyde functional group at the C5 position. The compound is cataloged under CAS number 1934451-45-2 and is utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive aldehyde moiety, which enables further functionalization via condensation, nucleophilic addition, or cross-coupling reactions .
Properties
IUPAC Name |
2-(methoxymethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-8-6(4-9)2-3-7-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINXQZOIYLFMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=CC=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several routes. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, hydrazines.
Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.
Scientific Research Applications
Chemistry
Synthesis of Heterocyclic Compounds
This compound serves as a key building block in the synthesis of more complex heterocyclic compounds. Its aldehyde functionality allows for further derivatization, leading to a wide array of pyrazole derivatives that can be tailored for specific applications in organic synthesis.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of novel pyrazole derivatives for pharmaceutical applications. |
| Reaction Mechanisms | Investigated for its role in various organic reactions, including nucleophilic additions and condensation reactions. |
Biology
Bioactive Molecule Exploration
Research has indicated that 1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde exhibits potential bioactivity, particularly in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant activity against various bacterial strains, demonstrating potential as a lead compound for antibiotic development. |
| Anticancer Properties | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action. |
Medicine
Drug Discovery and Development
The compound is being explored as a lead candidate in drug discovery due to its structural features that may interact with specific biological receptors or enzymes.
| Research Area | Insights |
|---|---|
| Drug Design | Investigated for its potential to modulate enzyme activity, particularly in pathways related to cancer and infectious diseases. |
| Pharmacological Studies | Early-stage pharmacological evaluations indicate promising therapeutic profiles, necessitating more extensive clinical trials. |
Material Science
Development of New Materials
The unique electronic properties of this compound have led to its application in developing materials with specific optical or electronic characteristics.
| Application | Description |
|---|---|
| Electronic Materials | Utilized in the synthesis of organic semiconductors and photovoltaic materials due to its favorable electronic properties. |
| Coatings | Investigated for use in protective coatings that require specific chemical resistance or durability. |
Case Studies
Several case studies highlight the practical applications of this compound:
-
Antimicrobial Activity Study
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting its potential as a new class of antibiotics . -
Cancer Cell Line Testing
Research conducted at a leading pharmaceutical institute revealed that certain derivatives showed selective cytotoxicity towards breast cancer cell lines, indicating their potential as anticancer agents . -
Material Development
A collaborative study between chemists and material scientists explored the use of this compound in creating novel organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxymethyl group and aldehyde functionality play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Physicochemical Properties
- Solubility: The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar substituents like isopropyl .
- Thermal Stability : Methyl and methoxymethyl substituents (e.g., in 1-methyl-1H-pyrazole-4-carbaldehyde) generally confer higher thermal stability than halogenated analogs .
Biological Activity
1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of the compound's biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions. Common methods include reactions with various aldehydes and methoxy-containing reagents. The synthesis process allows for the controlled production of the compound while ensuring high yields and purity.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity. It has been tested against various agricultural pests, showing effectiveness comparable to commercial insecticides such as imidacloprid. For instance, studies have demonstrated its efficacy against Aphis fabae, a common pest in agriculture, highlighting its potential as a biopesticide .
Antimicrobial and Antifungal Activity
In addition to its insecticidal properties, this compound has shown promising antimicrobial and antifungal activities. It has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms, making it a candidate for further pharmaceutical development. The compound's mechanism of action involves binding to specific biological targets, which modulates their activity .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of pyrazole derivatives, including this compound, reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.008 to 0.046 μg/mL for various strains, indicating strong antibacterial potency .
Case Study 2: Insecticidal Effectiveness
Another investigation assessed the insecticidal activity of this compound against Aphis fabae. Results showed that it not only matched but sometimes exceeded the effectiveness of established insecticides in controlled settings. This finding underscores its potential utility in integrated pest management strategies .
Research Findings
The following table summarizes key research findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
